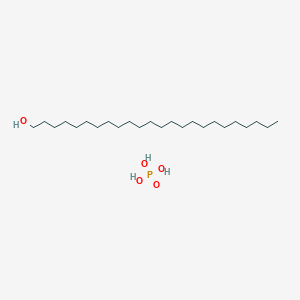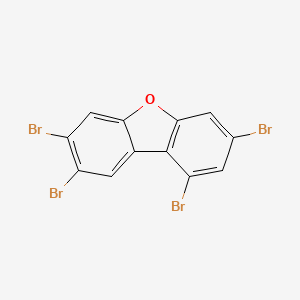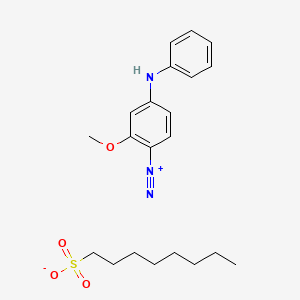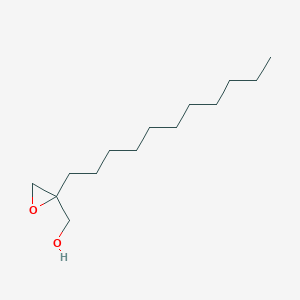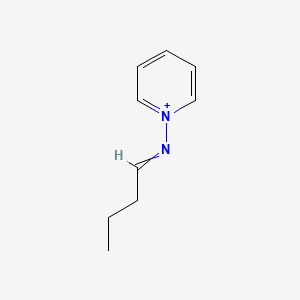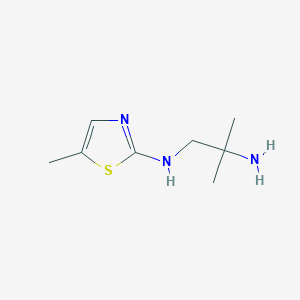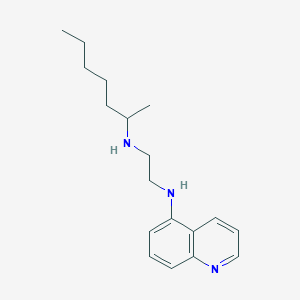![molecular formula C12HBr7O B14234129 1,2,3,4,6,7,9-Heptabromodibenzo[b,d]furan CAS No. 617708-29-9](/img/structure/B14234129.png)
1,2,3,4,6,7,9-Heptabromodibenzo[b,d]furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,6,7,9-Heptabromodibenzo[b,d]furan is a brominated derivative of dibenzofuran, a polycyclic aromatic compound This compound is characterized by the presence of seven bromine atoms attached to the dibenzofuran core
Vorbereitungsmethoden
The synthesis of 1,2,3,4,6,7,9-Heptabromodibenzo[b,d]furan typically involves the bromination of dibenzofuran. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually conducted at elevated temperatures to facilitate the bromination process .
Industrial production methods for brominated dibenzofurans often involve large-scale bromination reactions using similar reagents and conditions. The process is optimized to achieve high yields and purity of the desired product.
Analyse Chemischer Reaktionen
1,2,3,4,6,7,9-Heptabromodibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation process typically leads to the formation of brominated dibenzofuran derivatives with additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often result in the removal of bromine atoms and the formation of less brominated derivatives.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as hydroxide ions (OH-) or amines (NH2-). .
Wissenschaftliche Forschungsanwendungen
1,2,3,4,6,7,9-Heptabromodibenzo[b,d]furan has several scientific research applications:
Environmental Science: This compound is studied for its potential environmental impact, particularly its persistence and bioaccumulation in ecosystems. Research focuses on understanding its behavior in the environment and developing methods for its detection and remediation.
Materials Chemistry: Brominated dibenzofurans are used as building blocks for the synthesis of advanced materials, including polymers and liquid crystals. Their unique electronic properties make them suitable for applications in organic electronics and optoelectronic devices.
Biological Studies: The biological activity of brominated dibenzofurans is of interest in medicinal chemistry. .
Wirkmechanismus
The mechanism of action of 1,2,3,4,6,7,9-Heptabromodibenzo[b,d]furan involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, leading to changes in their activity. For example, brominated dibenzofurans have been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular pathways and targets involved in these interactions are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
1,2,3,4,6,7,9-Heptabromodibenzo[b,d]furan can be compared with other brominated dibenzofurans and related compounds:
1,2,3,4,6,7,8-Heptabromodibenzo[b,d]furan: This compound has a similar structure but differs in the position of the bromine atoms. The differences in bromination patterns can lead to variations in chemical reactivity and biological activity.
1,2,3,4,7,8,9-Heptachlorodibenzofuran: This chlorinated analogue has chlorine atoms instead of bromine. The presence of chlorine atoms affects the compound’s chemical properties and environmental behavior.
1,2,3,6,7,8-Hexachlorodibenzofuran: Another chlorinated derivative with six chlorine atoms. .
Eigenschaften
CAS-Nummer |
617708-29-9 |
|---|---|
Molekularformel |
C12HBr7O |
Molekulargewicht |
720.5 g/mol |
IUPAC-Name |
1,2,3,4,6,7,9-heptabromodibenzofuran |
InChI |
InChI=1S/C12HBr7O/c13-2-1-3(14)6(15)11-4(2)5-7(16)8(17)9(18)10(19)12(5)20-11/h1H |
InChI-Schlüssel |
FJDVXLATONLDLR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=C(C(=C1Br)Br)OC3=C2C(=C(C(=C3Br)Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-benzhydryl-N-[(2-fluorophenyl)methyl]ethane-1,2-diamine](/img/structure/B14234052.png)
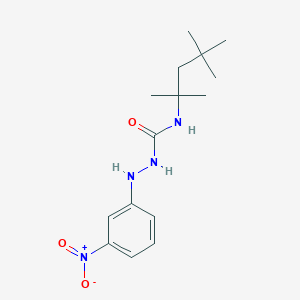
methanone](/img/structure/B14234060.png)
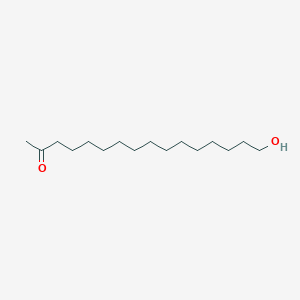
![2-[4-Methoxy-3-(2-methoxyethoxy)phenyl]ethan-1-amine](/img/structure/B14234074.png)
![2-[4-(6-Methyl-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethan-1-ol](/img/structure/B14234077.png)

